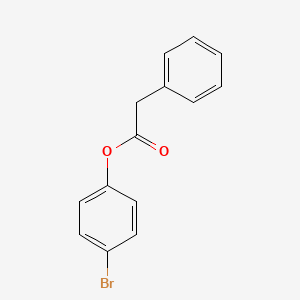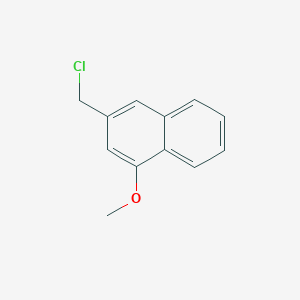
4-formylphenylmethanesulfonate
Übersicht
Beschreibung
4-formylphenylmethanesulfonate is an organic compound with the molecular formula C8H8O4S It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further substituted with a methanesulfonate group (–SO3CH3)
Vorbereitungsmethoden
The synthesis of 4-formylphenyl methanesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial production methods for 4-formylphenyl methanesulfonate may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to enhance reaction efficiency and product consistency.
Analyse Chemischer Reaktionen
4-formylphenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-carboxyphenyl methanesulfonate, 4-hydroxymethylphenyl methanesulfonate, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-formylphenylmethanesulfonate finds applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 4-formylphenyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of covalent bonds with nucleophiles. This property is exploited in various chemical and biological applications, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification .
Vergleich Mit ähnlichen Verbindungen
4-formylphenylmethanesulfonate can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a methanesulfonate group, resulting in different reactivity and applications.
4-Formylphenyl acetate: Has an acetate group instead of a methanesulfonate group, which affects its solubility and reactivity.
The uniqueness of 4-formylphenyl methanesulfonate lies in its combination of a formyl group and a methanesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H8O4S |
|---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
(4-formylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H8O4S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-6H,1H3 |
InChI-Schlüssel |
ONGYHNLSGFHZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


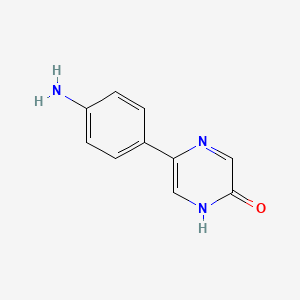


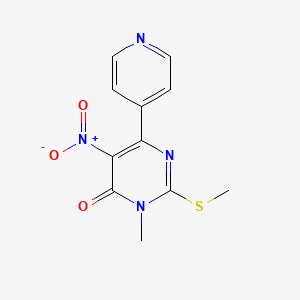
![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)


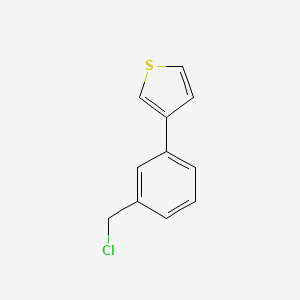
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)

